molecular formula C22H22N4O4 B12132287 Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12132287
M. Wt: 406.4 g/mol
InChI Key: ZYGSFXBOLHVHGZ-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions include the use of microwave irradiation, which significantly reduces the reaction time and improves the yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives

Scientific Research Applications

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in human microglia cells, indicating its anti-inflammatory properties . Additionally, it interacts with active residues of proteins like ATF4 and NF-kB, which are involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a triazole ring fused to a pyrimidine ring, along with the presence of methoxy and phenyl groups

Biological Activity

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core with various substituents that influence its biological activity. The molecular formula is C20H22N4O4C_{20}H_{22}N_4O_4 with a molecular weight of approximately 382.42 g/mol. The presence of methoxy groups and a phenyl moiety contributes to its pharmacological potential.

Antiviral Activity

Research has indicated that triazolopyrimidine derivatives exhibit significant antiviral properties. For instance, derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been studied for their ability to inhibit viral replication in various assays.

  • Case Study : A study evaluated the compound's efficacy against Influenza A Virus (IAV). The results showed that the compound reduced viral replication significantly at non-toxic concentrations, demonstrating its potential as an antiviral agent .

Antitumor Activity

Triazolopyrimidine compounds have also been explored for their antitumor properties. The biological activity of this compound was assessed against various cancer cell lines.

  • Data Table : Antitumor Activity against Cancer Cell Lines
Cell LineIC50 (μM)Reference
MDA-MB-23117.83
MCF-719.73
HepG2Not reported

Other Biological Activities

In addition to antiviral and antitumor activities, triazolopyrimidines have shown promise in other areas:

  • CNS Activity : Certain derivatives have been reported to exhibit CNS activity, potentially acting as anxiolytics or antidepressants.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction with specific enzymes or receptors involved in viral replication and tumor growth plays a crucial role.

Inhibition Studies

Inhibition studies using enzyme assays have demonstrated that this compound can effectively inhibit key viral proteins essential for replication. For example:

  • PA-PB1 Interaction : The compound has shown the ability to inhibit the PA-PB1 complex formation in IAV .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-4-30-21(27)18-19(14-8-6-5-7-9-14)25-22-23-13-24-26(22)20(18)15-10-11-16(28-2)17(12-15)29-3/h5-13,20H,4H2,1-3H3,(H,23,24,25)

InChI Key

ZYGSFXBOLHVHGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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